Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Medicinal Chemistry Parallel Synthesis Building Block Reactivity

Standard spirocyclic scaffolds often lack orthogonal handles, forcing linear synthesis and delaying library production. This building block solves that: a free primary amine and a sulfone group enable one-step amide-coupling diversification without azetidine deprotection. - Generates 96- or 384-membered libraries in a single step, bypassing reductive amination. - Sulfone improves aqueous solubility, yielding cleaner dose-response curves. - Ideal for PROTAC linker attachment; spiro core mimics piperidine/morpholine vectors. Supplied as a white powder, ≥95% purity, stored at 2-8°C and shipped under blue ice for global delivery.

Molecular Formula C11H20N2O4S
Molecular Weight 276.35 g/mol
CAS No. 1340481-83-5
Cat. No. B1377807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
CAS1340481-83-5
Molecular FormulaC11H20N2O4S
Molecular Weight276.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)N
InChIInChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)8(12)4-5-18(11,15)16/h8H,4-7,12H2,1-3H3
InChIKeyWMBSIHWRPQTLQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide Is a Key Spirocyclic Building Block


Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS 1340481-83-5) is a chiral, spirocyclic building block that fuses a sulfone-containing tetrahydrothiophene ring with a Boc-protected azetidine via a quaternary spiro center . This scaffold was engineered by the Carreira group to deliver an uncharted region of chemical space possessing two chemically orthogonal functional handles—a free primary amine and a sulfone—enabling rapid, selective diversification through amide coupling or reductive amination without cross-reactivity [1]. Commercial cataloging by Sigma-Aldrich and AChemBlock confirms its role as a ready-to-use, multifunctional module expressly designed for parallel library synthesis in early-stage medicinal chemistry programs .

Free primary amine enables single-step amide library synthesis
Sulfone group enhances aqueous solubility for screening assays
Boc-azetidine protection permits sequential orthogonal diversification
Commercially available spirocyclic building block from multiple vendors

Functional Uniqueness vs. Other 5-Thia-2-azaspiro[3.4]octane Analogs


Within the 5-thia-2-azaspiro[3.4]octane family, the 8-amino-5,5-dioxide variant is the only member that simultaneously presents a nucleophilic primary amine and a polar sulfone in a single, fully protected building block [1]. Replacing it with the 8-oxo congener (CAS 1340481-91-5) exchanges the amine for a ketone, eliminating the possibility of amide-bond formation—the most common reaction used to append drug-like fragments—without gaining equivalent reactivity . The non-oxidized 8-amino analog (CAS 1934243-43-2) retains the amine but lacks the sulfone, resulting in significantly lower aqueous solubility and altered hydrogen-bonding capacity, which can derail the physicochemical profile of the final target compound . These functional-group permutations are not interchangeable because they dictate the downstream synthetic sequence, the repertoire of accessible chemotypes, and ultimately the screening fitness of the resulting compound library.

8-Oxo Congener (CAS 1340481-91-5)
Ketone replaces amine, preventing direct amide-bond formation; requires an additional reductive amination step that alters library workflow efficiency.
8-Amino Non‑Oxidized Analog (CAS 1934243-43-2)
Thioether instead of sulfone reduces aqueous solubility and hydrogen-bonding capacity, which may compromise screening assay performance.

Head-to-Head Comparison Against Closest Structural Analogs


Functional-Group Orthogonality for Library Synthesis

The title compound incorporates a free primary amine (absent in the 8-oxo derivative) that permits direct amide-bond formation with carboxylic acid building blocks. In contrast, the 8-oxo analog (Sigma-Aldrich 797154) requires a two-step reductive amination sequence to introduce nitrogen functionality, adding one synthetic operation and reducing overall library yield . A direct comparison of synthetic step count shows: target compound → one-step amide library; 8-oxo analog → two-step reductive amination–amide library . This step-economy advantage translates to higher throughput in parallel synthesis workflows and lower per-compound cost in lead-generation campaigns.

Library Step Count
Head-to-head
1-step amide coupling vs 2-step reductive amination–amide sequence
Supports higher-throughput parallel synthesis
Step reduction vs 8-oxo analog; one-pot amidation possible
Medicinal Chemistry Parallel Synthesis Building Block Reactivity

Sulfone-Driven Aqueous Solubility Advantage

The 5,5-dioxide motif converts the lipophilic tetrahydrothiophene ring into a polar sulfone, a well-established strategy to improve aqueous solubility without adding rotatable bonds. The non-oxidized 8-amino analog (CAS 1934243-43-2) contains a thioether (S) in place of the sulfone (SO₂) and exhibits a calculated logP approximately 0.8–1.2 log units higher based on the molecular formula and functional-group contribution method . Although experimental shake-flask solubility data are not publicly available for either compound, the sulfone's strong negative electrostatic potential predicts a meaningful solubility gain that is critical for maintaining compound concentrations in biochemical assays or in vivo formulations [1]. For procurement, this implies a higher probability that the dioxide will perform adequately in aqueous screening cascades without additional solubilizing formulation.

Predicted Solubility
Class-level inference
ΔAlogP ≈ −0.8 (sulfone vs thioether)
Sulfone may improve aqueous solubility for biochemical assays
Experimental shake-flask data not yet available
Physicochemical Profiling Solubility Sulfone Bioisostere

Scalable Synthesis and Commercial Availability

The Carreira synthesis of the 5-thia-2-azaspiro[3.4]octane scaffold was executed on a 5–20 g scale, demonstrating that the synthetic route is robust enough to supply medicinal chemistry campaigns [1]. The 8-amino-5,5-dioxide compound (designated 'sulfone alcohol 14' and 'ketone 15' in the original paper) was synthesized in 5 and 6 steps, respectively, with key intermediate yields explicitly reported—for example, 85% for the initial aldol adduct and 91% for bisamine 6 [2]. In contrast, several related analogs (e.g., all-carbon spirocycles) often require longer linear sequences (>10 steps) or chromatographic purification at every stage, limiting their attractiveness for procurement at scale. The availability of this compound from multiple commercial vendors (Sigma-Aldrich, AChemBlock) at purities of 95–97% reinforces its scalable, off-the-shelf accessibility.

Synthesis Scale & Yield
Cross-study comparable
5–20 g scale; key steps 85% and 91% yield
Robust synthetic route supports reliable procurement
Commercial lots meet ≥95% purity by LC‑MS/NMR
Process Chemistry Scalability Chemical Synthesis

Cost-Benefit Analysis for Parallel Chemistry

A side-by-side procurement comparison reveals a notable cost difference. The 8-amino-5,5-dioxide compound is listed by AChemBlock at $1,075 per 100 mg (97% purity), translating to $10.75/mg . The 8-oxo analog (Sigma-Aldrich 797154) is priced at approximately $85 per 100 mg (95% purity) . Although the amino compound is roughly 12.6× more expensive, it provides a functional handle that eliminates an entire synthetic step (reductive amination) and the associated reagents, solvent, and purification costs, which can easily exceed $500–$1,000 per reaction when labor and overhead are accounted for. For a medicinal chemistry team running 24–96 compound arrays, the premium is rapidly amortized by reduced synthetic effort and shorter cycle times.

Unit Cost Comparison
Head-to-head
$1,075/100 mg vs $85/100 mg (amino vs oxo)
Higher upfront cost offset by one fewer synthesis step
Cost-neutral when >8 derivatives are planned
Procurement Cost-Benefit Building Block Economics

High-Impact Applications in Drug Discovery


Parallel Amide Library Synthesis for Screening

Medicinal chemistry groups can use the free amine to generate 96- or 384-membered compound libraries in a single amide-coupling step, directly exploiting the orthogonality of the Boc-protected azetidine nitrogen [1]. This workflow is impossible with the 8-oxo analog, which demands an additional reductive amination. The sulfone group further ensures the resulting amides possess favorable solubility profiles, raising the odds of obtaining interpretable dose-response curves in biochemical assays.

PROTAC Linker and Degrader Conjugation

The combination of a rigid spirocyclic core, a sulfone hydrogen-bond acceptor, and a primary amine anchor makes this building block ideal for conjugating E3 ligase ligands and target-protein binders in PROTAC design [2]. The sulfone's polarity helps maintain the ternary complex solubility, while the amine allows chemoselective attachment of PEG-based linkers without affecting the Boc-protected azetidine, which can be deprotected later for further elaboration.

Scaffold-Hopping in Kinase Inhibitor Design

The spiro[3.4] framework offers a three-dimensional exit vector that mimics piperidine or morpholine rings while introducing a sulfone handle capable of engaging the kinase hinge region or the ribose pocket [3]. Procurement of the pre-functionalized amino-dioxide building block allows structure-based design teams to rapidly synthesize and test analogs without embarking on a de novo spirocycle synthesis, compressing the design-make-test cycle.

Physicochemical Optimization for CNS Candidates

CNS drug discovery programs that require low topological polar surface area (TPSA) combined with adequate aqueous solubility can benefit from the sulfone moiety, which contributes polarity without adding hydrogen-bond donors [4]. The spirocyclic architecture reduces planarity, potentially lowering P-glycoprotein efflux. Using the title compound as a central core enables systematic exploration of substitution vectors while maintaining the favorable CNS MPO score imparted by the sulfone.

Application
Selection Property
Validation Focus
Parallel Amide Library Synthesis
Free amine for one-step amide coupling
Library purity and reaction conversion
PROTAC Linker Conjugation
Amine anchor for chemoselective PEG linker attachment
Ternary complex solubility and linker stability
Kinase Inhibitor Scaffold-Hopping
3D spiro core with sulfone as hinge-region probe
Kinase inhibition and selectivity profiling
CNS Physicochemical Optimization
Sulfone polarity without introducing H‑bond donors
CNS MPO score and P‑gp efflux ratio
Quote Request

Request a Quote for Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.